alpha-D-Glucopyranosyl-2-carboxylic acid amide
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Overview
Description
Alpha-D-Glucopyranosyl-2-Carboxylic Acid Amide is a small molecule with the chemical formula C7H13NO6 It is a derivative of glucose, where the glucose molecule is modified to include a carboxylic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucopyranosyl-2-Carboxylic Acid Amide typically involves the modification of glucose derivatives. One common method is the enzymatic synthesis, where specific enzymes catalyze the reaction to form the desired compound. This method is preferred due to its specificity and efficiency .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using bioreactors where enzymatic reactions are optimized for higher yields. The reaction conditions, such as pH, temperature, and substrate concentration, are carefully controlled to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranosyl-2-Carboxylic Acid Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl groups in the glucose moiety can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Alpha-D-Glucopyranosyl-2-Carboxylic Acid Amide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.
Industry: The compound is used in the production of various biochemical products
Mechanism of Action
The mechanism of action of Alpha-D-Glucopyranosyl-2-Carboxylic Acid Amide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes involved in glucose metabolism, thereby affecting the biochemical pathways related to energy production and storage . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole
- 2-(Beta-D-Glucopyranosyl)-Benzothiazole
- 2-(Beta-D-Glucopyranosyl)-Benzimidazole
Comparison: Alpha-D-Glucopyranosyl-2-Carboxylic Acid Amide is unique due to its specific structure, which includes a carboxylic acid amide group. This structural feature distinguishes it from other glucose derivatives and imparts unique chemical and biological properties. For example, the presence of the amide group can influence the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
58825-13-1 |
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Molecular Formula |
C7H13NO6 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-carboxamide |
InChI |
InChI=1S/C7H13NO6/c8-7(13)6-5(12)4(11)3(10)2(1-9)14-6/h2-6,9-12H,1H2,(H2,8,13)/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
UKWLGCFJAVEFPE-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C(=O)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)C(=O)N)O)O)O)O |
Origin of Product |
United States |
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